molecular formula C11H12N2OS B411817 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one CAS No. 340316-40-7

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B411817
CAS RN: 340316-40-7
M. Wt: 220.29g/mol
InChI Key: LHBYTRMOVMPLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one”, there are related compounds that have been synthesized. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential

HDMPA: belongs to the class of N-anthranilic acids, which are nitrogen isosteres of salicylic acid. These compounds have been widely studied for their anti-inflammatory properties. Specifically, HDMPA has shown promise as a potential NSAID. Let’s explore its applications in this context:

NSAID Properties:

Polymorphism and Crystal Forms

Finally, HDMPA’s intrinsic conformational flexibility results in polymorphism:

Crystal Forms and Stability:

Future Directions

While specific future directions for “2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one” are not available, there is a general interest in the development of new small molecules targeting multidrug-resistant pathogens . This suggests that similar compounds could be further explored for their potential in this area.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the drug reaches its site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBYTRMOVMPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.